4-Methyl-4-(methylsulfonyl)piperidine
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Overview
Description
4-Methanesulfonyl-4-methylpiperidine is an organic compound with the chemical formula C₆H₁₃NO₂S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methanesulfonyl-4-methylpiperidine is commonly prepared by reacting piperidine with nitrososulfonyl fluoride. This reaction is carried out at low temperatures and requires careful handling due to the reactivity of the reagents involved .
Industrial Production Methods
In industrial settings, the synthesis of 4-methanesulfonyl-4-methylpiperidine involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process typically includes steps such as purification and quality control to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and sulfone derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
4-Methanesulfonyl-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: This compound is involved in the development of pharmaceuticals, including potential drugs for various diseases.
Industry: It is used as a crosslinking agent for polymers and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is utilized in its application as a pharmaceutical intermediate and in other chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A related compound used in peptide synthesis and as a reagent in organic chemistry.
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and other organic compounds.
N-Benzylpiperidines: These compounds exhibit antiviral activity and are used in medicinal chemistry.
Uniqueness
4-Methanesulfonyl-4-methylpiperidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group makes it a valuable intermediate in the synthesis of sulfone derivatives, which are important in various industrial and pharmaceutical applications .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-methyl-4-methylsulfonylpiperidine |
InChI |
InChI=1S/C7H15NO2S/c1-7(11(2,9)10)3-5-8-6-4-7/h8H,3-6H2,1-2H3 |
InChI Key |
ZKKJUWZKVMHFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)S(=O)(=O)C |
Origin of Product |
United States |
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